molecular formula C22H22ClFN4O2 B4417718 N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide

Cat. No. B4417718
M. Wt: 428.9 g/mol
InChI Key: GFBPJCYLSTWOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by Bayer AG and is currently being investigated for its ability to inhibit the growth of cancer cells.

Mechanism of Action

BAY 43-9006 works by inhibiting several key enzymes involved in cancer cell growth and survival, including RAF kinase, VEGFR, and PDGFR. This inhibition leads to a decrease in cancer cell proliferation and an increase in cancer cell death.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have a range of biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and modulation of the immune system. These effects are thought to contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One advantage of BAY 43-9006 is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potentially effective cancer treatment with fewer side effects than traditional chemotherapy. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its optimal use.

Future Directions

There are several future directions for the study of BAY 43-9006, including:
1. Investigating its potential use in combination with other cancer treatments to enhance their effectiveness.
2. Studying its effectiveness in different types of cancer to determine its optimal use.
3. Developing new formulations of BAY 43-9006 to improve its bioavailability and efficacy.
4. Investigating its potential use in other diseases, such as autoimmune disorders and inflammatory diseases.
5. Studying its mechanism of action in more detail to identify new targets for cancer treatment.

Scientific Research Applications

BAY 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated for its ability to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O2/c1-2-3-21(29)28-10-8-27(9-11-28)20-7-5-16(13-18(20)23)26-22(30)17-6-4-15(14-25)12-19(17)24/h4-7,12-13H,2-3,8-11H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBPJCYLSTWOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide
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